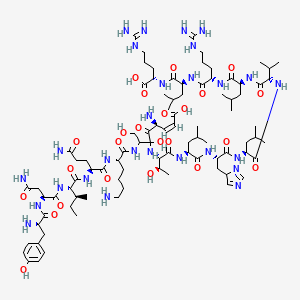

Bovine ubiquitin(59-74)

Description

Properties

CAS No. |

67829-15-6 |

|---|---|

Molecular Formula |

C89H151N27O24 |

Molecular Weight |

1983.3 g/mol |

IUPAC Name |

(Z,4S,7S)-4-amino-7-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-6,8-dihydroxy-5-oxooct-2-enoic acid |

InChI |

InChI=1S/C89H151N27O24/c1-14-48(12)70(115-82(134)64(39-67(94)121)107-73(125)54(92)37-50-22-24-52(119)25-23-50)84(136)105-57(27-28-66(93)120)75(127)103-55(19-15-16-30-90)76(128)113-65(41-117)89(140,72(124)53(91)26-29-68(122)123)116-71(49(13)118)85(137)112-61(35-45(6)7)79(131)110-63(38-51-40-99-42-102-51)80(132)109-62(36-46(8)9)81(133)114-69(47(10)11)83(135)111-60(34-44(4)5)77(129)104-56(20-17-31-100-87(95)96)74(126)108-59(33-43(2)3)78(130)106-58(86(138)139)21-18-32-101-88(97)98/h22-26,29,40,42-49,51,53-65,69-71,116-119,140H,14-21,27-28,30-39,41,90-92H2,1-13H3,(H2,93,120)(H2,94,121)(H,103,127)(H,104,129)(H,105,136)(H,106,130)(H,107,125)(H,108,126)(H,109,132)(H,110,131)(H,111,135)(H,112,137)(H,113,128)(H,114,133)(H,115,134)(H,122,123)(H,138,139)(H4,95,96,100)(H4,97,98,101)/b29-26-/t48-,49+,51?,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,89?/m0/s1 |

InChI Key |

VPVUGURSBQEGQF-SRPDXHETSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(C(=O)[C@H](/C=C\C(=O)O)N)(N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(C(=O)C(C=CC(=O)O)N)(NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Synonyms |

ovine ubiquitin(59-74) H-Tyr-Asn-Ile-Gln-Lys-Glu-Ser-Thr-Leu-His-Leu-Val-Leu-Arg-Leu-Arg-OH ubiquitin hexadecapeptide |

Origin of Product |

United States |

Advanced Structural and Conformational Analysis of Bovine Ubiquitin 59 74

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are instrumental in elucidating the intricate structural details of peptides like bovine ubiquitin(59-74).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

NMR spectroscopy stands as a powerful tool for determining the three-dimensional structure of proteins and peptides in solution, providing insights into their dynamic nature. rcsb.org Multidimensional NMR experiments are particularly valuable for resolving complex protein spectra and have significantly advanced the study of molecular machines and other large complexes. For smaller proteins like ubiquitin, which is under 15 kDa, NMR techniques are well-suited for detailed structural analysis. nih.gov

Chemical shift perturbation (CSP) mapping is a widely used NMR technique to identify the binding interfaces between molecules. mcgill.ca By comparing the NMR spectra of a protein in its free and ligand-bound states, residues involved in the interaction can be pinpointed. nih.gov The analysis of ¹H-¹⁵N HSQC spectra from titration experiments, for instance, allows for the tracing of cross-peak displacements to quantify changes in chemical shifts upon ligand binding. nih.gov This method is effective for studying interactions with fast exchange rates on the NMR timescale. nih.gov Automated algorithms have been developed to streamline the analysis of CSP data, facilitating high-throughput screening of ligand interactions. nih.gov

NMR relaxation studies provide crucial information about the internal dynamics of proteins over a wide range of timescales. nih.govresearchgate.net These studies measure the rates at which nuclear spins return to equilibrium after being perturbed, which are sensitive to molecular motions. nih.gov For ubiquitin, NMR relaxation experiments have revealed a complex dynamic landscape, with motions occurring from picoseconds to milliseconds. researchgate.netnih.gov These dynamics are essential for its function, allowing it to recognize and interact with a multitude of binding partners. plos.org Analysis of ¹⁵N relaxation rates, for example, can provide insights into the amplitude and timescale of internal motions. nih.gov

Chemical Shift Perturbation Mapping for Interaction Sites

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of proteins. nih.gov By measuring the differential absorption of left and right circularly polarized light, CD provides information on the protein's folding and conformational properties. nih.gov The far-UV CD spectrum of a protein is characteristic of its secondary structural elements, such as α-helices and β-sheets. nih.govresearchgate.net For instance, native ubiquitin exhibits a CD spectrum indicative of its α/β structure, which changes upon denaturation. researchgate.net CD can be used to monitor conformational changes induced by factors like temperature, pH, or the binding of other molecules. nih.govresearchgate.net

Below is an interactive table summarizing the characteristic far-UV CD spectral features for different secondary structures.

| Secondary Structure | Wavelength of Negative Band(s) (nm) | Wavelength of Positive Band (nm) |

| α-helix | 222, 208 | 192 |

| Antiparallel β-sheet | 216 | 195 |

| Random Coil | ~195 | ~215 |

Note: The exact peak positions can vary slightly depending on the specific protein and solvent conditions.

Mass Spectrometry-Based Conformational Probing and Cross-Linking

Mass spectrometry (MS) has emerged as a powerful tool for probing protein conformation and interactions. rockefeller.edu Techniques like electrospray ionization (ESI)-MS can provide information about the conformational states of proteins in solution. rockefeller.eduresearchgate.net For example, changes in the charge state distribution of ubiquitin in ESI-MS spectra can indicate shifts between folded and unfolded conformations. acs.org

Hydrogen-deuterium exchange (HDX)-MS is another valuable method for studying protein conformation and dynamics. rockefeller.edu By measuring the rate of deuterium (B1214612) uptake, regions of the protein that are solvent-exposed can be identified, providing insights into its three-dimensional structure. rockefeller.edu

Chemical cross-linking combined with mass spectrometry (XL-MS) is used to identify spatially proximate amino acid residues, providing distance constraints for structural modeling. acs.orgpnas.org In this technique, a cross-linking reagent is used to covalently link nearby residues, and the resulting cross-linked peptides are identified by MS analysis. acs.org This approach has been applied to ubiquitin to elucidate its structure in the gas phase. acs.org

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations provide a powerful complement to experimental techniques for studying the structure and dynamics of proteins. researchgate.net MD simulations can generate atomic-level trajectories of protein motion over time, offering insights into conformational changes and interactions that are often difficult to observe experimentally. nih.govplos.org

Simulations of ubiquitin have been used to investigate its dynamic behavior in both its free and complexed forms, revealing how it interacts with its various binding partners. plos.org These studies have shown that ubiquitin samples a wide range of conformations, and that binding to other proteins can restrict this conformational space. plos.org MD simulations have also been employed to study the effects of environmental factors, such as solvent composition and pH, on the structure and stability of ubiquitin. researchgate.net Furthermore, simulations can be used to refine experimentally determined structures and to explore the conformational landscapes of proteins in great detail. acs.org

The table below provides a summary of key parameters often analyzed in molecular dynamics simulations of proteins like ubiquitin.

| Parameter | Description | Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein structures. | Assesses the dynamic stability and conformational changes of the protein over time. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each residue from its average position. | Identifies flexible and rigid regions within the protein structure. nih.gov |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness of the protein structure. acs.org |

| Secondary Structure Analysis | Monitors the evolution of secondary structural elements (α-helices, β-sheets) during the simulation. | Reveals changes in the protein's secondary structure in response to different conditions. researchgate.net |

In Silico Prediction of Bovine Ubiquitin(59-74) Conformation and Stability

The peptide fragment corresponding to residues 59-74 of bovine ubiquitin is a subject of interest in computational biophysics for understanding the intrinsic conformational preferences of peptide segments that constitute larger protein structures. In silico, or computational, methods are pivotal in predicting the three-dimensional structures and assessing the stability of such peptides, which can be challenging to characterize experimentally due to their flexibility. nih.govosu.edu

Computational analyses, often employing molecular dynamics (MD) simulations with force fields like AMBER or CHARMM, have been used to explore the conformational landscape of ubiquitin fragments. researchgate.net These simulations predict that in a vacuum, the bovine ubiquitin(59-74) peptide is likely to adopt compact, folded structures. This collapse is primarily driven by the formation of favorable intramolecular hydrogen bonds in the absence of a solvent.

Conversely, when simulated in an explicit aqueous environment, the peptide exhibits a more extended and highly flexible conformational ensemble. scispace.com The polar water molecules effectively compete for hydrogen bonds with the peptide backbone and side chains, disrupting the internal hydrogen bond network that stabilizes the compact form in a vacuum. This leads to a dynamic and more disordered state in solution.

The stability of these conformations is quantified using metrics derived from the simulation trajectories. The root-mean-square deviation (RMSD) measures the average distance between the atoms of superimposed conformations, with higher values indicating greater structural divergence and flexibility. The radius of gyration (Rg) reflects the compactness of the peptide. For bovine ubiquitin(59-74), simulations consistently show higher RMSD and Rg values in water compared to a vacuum, corroborating its increased flexibility and less compact nature in a physiological-like environment.

Table 1: Predicted Conformational Properties of Bovine Ubiquitin(59-74) in Different Environments

| Environment | Predicted Dominant Conformation | Key Stabilizing Interactions | Stability & Compactness Indicators |

| Vacuum | Compact, folded structures | Intramolecular hydrogen bonds | Lower RMSD, Smaller Radius of Gyration (Rg) |

| Aqueous Solution | Extended, disordered ensemble | Peptide-water hydrogen bonds | Higher RMSD, Larger Radius of Gyration (Rg) |

Simulation of Bovine Ubiquitin(59-74) Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations provide powerful insights into the time-dependent behavior and inherent flexibility of peptides like bovine ubiquitin(59-74). nih.govosu.edu These simulations generate a large ensemble of structures, offering a detailed picture of the peptide's conformational landscape and motions over time. nih.gov Flexibility is an intrinsic and essential feature of proteins and their fragments, playing a crucial role in molecular recognition and binding events. osu.edukavrakilab.org

Analysis of MD trajectories reveals that the bovine ubiquitin(59-74) fragment is characterized by significant dynamic motion. The flexibility is not uniform along the peptide chain. By calculating the root-mean-square fluctuation (RMSF) for each amino acid residue, regions of high mobility can be identified. Typically, the N- and C-terminal ends of the peptide exhibit the highest RMSF values, indicating substantial flexibility, while the central residues may be comparatively more constrained.

To understand the dominant modes of motion, principal component analysis (PCA) is often applied to the simulation data. PCA can distill the complex, high-dimensional movements of the peptide into a few principal components, or collective motions. For a flexible peptide like this, these motions often correspond to large-scale bending, twisting, or stretching of the entire peptide backbone, which allows it to explore a wide range of shapes. This inherent plasticity means the peptide does not exist as a single static structure but rather as a dynamic equilibrium of interconverting conformations. osu.edu

Table 2: Summary of Simulated Dynamic Properties for Bovine Ubiquitin(59-74)

| Analysis Method | Typical Observation | Scientific Implication |

| Root-Mean-Square Fluctuation (RMSF) | Increased fluctuation values at the N- and C-termini. | The ends of the peptide chain are more flexible and less structured than the central region. |

| Principal Component Analysis (PCA) | Identification of collective motions like bending and twisting. | The peptide undergoes large-scale conformational changes, contributing to its overall flexibility. |

| Conformational Clustering | Population of multiple distinct conformational states. | The peptide exists as a dynamic ensemble of structures rather than a single, rigid conformation. |

Binding Site Prediction and Ligand Docking Studies

Identifying how and where a peptide fragment might interact with other molecules is a key goal of computational biology. For the bovine ubiquitin(59-74) peptide, binding site prediction and ligand docking studies are used to generate hypotheses about its potential interaction partners and functional roles. nih.gov

Binding site prediction methods analyze the peptide's surface, often using an ensemble of conformations from MD simulations to account for its flexibility. kavrakilab.orgmdpi.com These algorithms search for pockets and clefts on the peptide surface that have geometric and chemical properties suitable for binding a ligand. mdpi.com Given the dynamic nature of the ubiquitin fragment, some binding sites may be transient, only forming in specific conformations. osu.edu

Once potential binding sites are identified, molecular docking can be used to predict the preferred orientation and affinity of a small molecule (ligand) within that site. annualreviews.orgijpras.com This process involves computationally placing the ligand in the binding pocket in many different poses and using a scoring function to estimate the strength of the interaction. nih.govijpras.com For instance, the acidic residues within the bovine ubiquitin(59-74) sequence, such as glutamic acid (E) and aspartic acid (D), could be investigated as potential sites for interaction with metal ions or positively charged moieties on other molecules. Docking simulations can model these interactions and rank potential binders. These in silico screening methods are valuable for discovering novel ligands and understanding the structural basis of molecular recognition. kavrakilab.orgforlilab.org

Table 3: Illustrative Data from a Hypothetical Ligand Docking Study on Bovine Ubiquitin(59-74)

| Ligand Type | Potential Binding Site Residues | Predicted Key Interactions | Purpose of Study |

| Small Organic Molecule | Hydrophobic (e.g., Leucine, Isoleucine) & Polar (e.g., Threonine, Serine) | Hydrophobic contacts, Hydrogen bonds | To identify potential small-molecule modulators of the peptide's function or aggregation. |

| Metal Ion (e.g., Zn²⁺, Mg²⁺) | Acidic residues (Glutamic Acid, Aspartic Acid) | Electrostatic interactions, Coordination bonds | To investigate the peptide's ability to bind essential metal ions, which may influence its structure and function. |

Molecular Interactions and Binding Profiles of Bovine Ubiquitin 59 74

Quantitative Biophysical Assessment of Binding Affinity and Specificity

Understanding the molecular interactions of Bovine Ubiquitin(59-74) requires precise measurement of its binding affinity and specificity. Several biophysical techniques are employed for this purpose, each providing unique insights into the binding kinetics, thermodynamics, and interaction characteristics.

Surface Plasmon Resonance (SPR) for Kinetic and Equilibrium Binding

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor molecular interactions in real-time. nih.gov It allows for the determination of both the kinetic and equilibrium parameters of a binding event. nih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and the other molecule (the analyte) is flowed over the surface. nih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov

This method can be used to study the interaction between Bovine Ubiquitin(59-74) and its potential binding partners. By immobilizing the ubiquitin peptide on the sensor chip, researchers can introduce various proteins, such as enzymes from the ubiquitin system, and measure the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from these rates (KD = koff/kon). For example, SPR has been successfully used to characterize the binding of peptides to their target proteins, providing detailed kinetic data. biorxiv.orgnih.gov

The data generated from SPR experiments can be compiled into tables to compare the binding kinetics and affinities of Bovine Ubiquitin(59-74) with different interaction partners.

Table 1: Illustrative SPR Kinetic Data for Bovine Ubiquitin(59-74) Interactions Note: The following data is illustrative and intended to demonstrate the type of information obtained from SPR experiments. Actual values would need to be determined experimentally.

| Binding Partner | kon (M-1s-1) | koff (s-1) | KD (M) |

|---|---|---|---|

| Enzyme A | 1.5 x 104 | 3.2 x 10-3 | 2.1 x 10-7 |

| Enzyme B | 8.9 x 103 | 1.5 x 10-2 | 1.7 x 10-6 |

| Enzyme C | 2.3 x 105 | 5.0 x 10-4 | 2.2 x 10-9 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event. springernature.com This allows for the determination of the thermodynamic parameters of an interaction, including the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

In an ITC experiment, a solution of one molecule is titrated into a solution containing the other molecule, and the heat released or absorbed is measured. springernature.com The resulting data provides a complete thermodynamic profile of the interaction. For instance, ITC has been used to determine the binding affinities of various protein-ligand interactions, including those involving ubiquitin and its binding partners. nih.govnih.gov

The thermodynamic data obtained from ITC experiments can reveal the nature of the binding forces. A negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding, while a positive entropy change indicates that hydrophobic interactions play a significant role.

Table 2: Illustrative ITC Thermodynamic Data for Bovine Ubiquitin(59-74) Interactions Note: The following data is illustrative and intended to demonstrate the type of information obtained from ITC experiments. Actual values would need to be determined experimentally.

| Binding Partner | KD (μM) | ΔH (kcal/mol) | TΔS (kcal/mol) | n (stoichiometry) |

|---|---|---|---|---|

| Enzyme A | 0.21 | -8.5 | -0.4 | 1.0 |

| Enzyme B | 1.7 | -5.2 | 2.1 | 0.9 |

| Enzyme C | 0.0022 | -12.1 | -0.8 | 1.1 |

MicroScale Thermophoresis (MST) for Interaction Characterization

MicroScale Thermophoresis (MST) is a technique that measures the motion of molecules in a temperature gradient. uni-muenchen.de This movement, known as thermophoresis, is sensitive to changes in the size, charge, and solvation shell of a molecule. uni-muenchen.de When a labeled molecule binds to a ligand, the resulting complex will have a different thermophoretic mobility than the unbound labeled molecule. This change is used to quantify the binding affinity. uni-muenchen.de

MST is a powerful tool for characterizing a wide range of biomolecular interactions, from those involving small molecules to large protein complexes. nih.govnih.gov It requires only small amounts of sample and can be performed in complex solutions, making it a versatile method. uni-muenchen.de The technique has been successfully applied to study protein-protein interactions and their implications in various biological processes. nih.gov

The data from MST experiments can be used to generate binding curves from which the dissociation constant (KD) can be determined.

Table 3: Illustrative MST Binding Affinity Data for Bovine Ubiquitin(59-74) Interactions Note: The following data is illustrative and intended to demonstrate the type of information obtained from MST experiments. Actual values would need to be determined experimentally.

| Binding Partner | KD (μM) |

|---|---|

| Enzyme A | 0.25 |

| Enzyme B | 1.5 |

| Enzyme C | 0.002 |

Interaction with Ubiquitin System Enzymes

The function of ubiquitin is mediated through its interactions with the enzymes of the ubiquitination cascade. port.ac.uk The Bovine Ubiquitin(59-74) peptide, as a fragment of the full-length protein, may retain the ability to interact with these enzymes, potentially modulating their activity.

Bovine Ubiquitin(59-74) Interactions with Ubiquitin-Activating Enzymes (E1s)

Ubiquitin-activating enzymes (E1s) are the first enzymes in the ubiquitination cascade. uniprot.org They activate ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue in the E1 active site. uniprot.org In bovines, as in other mammals, there are two primary E1 enzymes. uniprot.org

The interaction between full-length ubiquitin and E1s is well-characterized. However, the ability of the Bovine Ubiquitin(59-74) fragment to bind to E1s is less understood. Given that the C-terminal region of ubiquitin is crucial for its activation by E1s, it is plausible that the (59-74) peptide could interact with these enzymes. Such an interaction could potentially compete with full-length ubiquitin, thereby inhibiting the first step of the ubiquitination process. Further research is needed to determine the binding affinity and functional consequences of this interaction.

Binding to Ubiquitin-Conjugating Enzymes (E2s) and Functional Implications

Ubiquitin-conjugating enzymes (E2s) receive activated ubiquitin from E1s and transfer it to E3 ligases or directly to substrate proteins. nih.gov There are approximately 35 active E2 enzymes in humans, and a similar number is expected in bovines. scholaris.ca E2s play a crucial role in determining the type of ubiquitin chain that is formed, which in turn dictates the fate of the substrate protein. frontiersin.org

The interaction between E2s and ubiquitin is critical for the transfer of ubiquitin. The Bovine Ubiquitin(59-74) peptide may interact with E2s, potentially influencing their activity. For example, if the peptide binds to the ubiquitin-binding site on an E2, it could act as a competitive inhibitor, preventing the E2 from accepting activated ubiquitin from the E1. This would effectively block the ubiquitination cascade at the E2 step.

The functional implications of such an interaction could be significant. By inhibiting specific E2 enzymes, the Bovine Ubiquitin(59-74) peptide could modulate the ubiquitination of a subset of cellular proteins, leading to changes in various cellular processes. The specificity of the peptide for different E2s would determine the precise downstream effects.

Association with Ubiquitin Ligases (E3s) and Substrate Recognition Modulation

The interaction between ubiquitin and E3 ubiquitin ligases is fundamental to conferring substrate specificity in the ubiquitination cascade. E3 ligases are the primary determinants of which proteins in the cell are marked for degradation or functional modification. wikipedia.org They achieve this by recognizing specific motifs, known as degrons, on the substrate protein, and facilitating the transfer of ubiquitin from an E2 conjugating enzyme to that substrate. wikipedia.orgnih.gov

The role of the ubiquitin molecule itself in this ternary complex (E2-E3-substrate) is multifaceted. While the main surfaces of ubiquitin, such as the Ile44 hydrophobic patch, are known to interact with E2 enzymes and other ubiquitin-binding proteins, the specific and direct association of the isolated Bovine Ubiquitin(59-74) peptide with E3 ligases is not extensively documented in scientific literature. The primary function of E3 ligases is to recognize the target protein, rather than the C-terminal tail of ubiquitin. wikipedia.org

However, the C-terminal region of ubiquitin, which encompasses the 59-74 amino acid sequence, is critically positioned during the catalytic transfer of ubiquitin. RING finger E3 ligases, the largest class, act as scaffolds, bringing the ubiquitin-loaded E2 enzyme into close proximity with the substrate to allow for direct ubiquitin transfer. nih.govembopress.org HECT and RBR-type E3s, by contrast, form a transient thioester intermediate with ubiquitin before transferring it to the substrate. nih.gov In both mechanisms, the flexible C-terminal tail of ubiquitin, including the 59-74 fragment, must be correctly oriented within the enzymatic active site to ensure efficient ligation. While not a primary binding or recognition site for the E3 ligase itself, its structural integrity and flexibility are prerequisites for the successful modification of the E3's target substrate.

Table 1: Key E3 Ubiquitin Ligase Families and Their Mechanisms

| E3 Ligase Family | Mechanism of Action | Role of Ubiquitin C-Terminus |

| RING (Really Interesting New Gene) | Acts as a scaffold, bringing the E2-ubiquitin conjugate and substrate together for direct transfer. nih.gov | The C-terminal tail is positioned by the E2/E3 complex for nucleophilic attack by a substrate lysine (B10760008). |

| HECT (Homologous to E6AP C-Terminus) | Forms a covalent thioester intermediate with ubiquitin before transferring it to the substrate. nih.gov | The C-terminus of ubiquitin first binds to a cysteine residue on the HECT domain before final transfer. |

| RBR (RING-in-between-RING) | A hybrid mechanism involving a RING domain that binds the E2 and a HECT-like domain that forms a thioester intermediate. | The C-terminal tail undergoes a two-step transfer process, first to the E3 ligase and then to the substrate. |

Influence on Deubiquitinating Enzymes (DUBs) Activity and Specificity

Deubiquitinating enzymes (DUBs) are proteases that reverse the ubiquitination process by cleaving the isopeptide bond between ubiquitin and its substrate, or between ubiquitin moieties in a chain. wikipedia.orgnih.gov This action is crucial for maintaining ubiquitin homeostasis, rescuing proteins from degradation, and editing ubiquitin signals. nih.govnih.gov The C-terminal tail of ubiquitin is of paramount importance for the activity and specificity of DUBs.

The Bovine Ubiquitin(59-74) fragment constitutes a major part of this C-terminal tail, which must be recognized and correctly positioned by the DUB for catalysis to occur. nih.gov Many DUBs, particularly those in the Ubiquitin C-terminal Hydrolase (UCH) family, are specialized in processing ubiquitin precursor proteins, which involves cleaving after the C-terminal Gly76 residue. nih.gov Other DUBs, like those in the Ubiquitin-Specific Protease (USP) family, recognize ubiquitinated substrates and require access to the isopeptide bond. wikipedia.org

While no specific studies detailing the direct influence of the isolated Bovine Ubiquitin(59-74) peptide on DUB activity have been identified, its sequence and structure within the full-length protein are critical. The sequence immediately preceding the C-terminal diglycine (Gly75-Gly76) is a key recognition element. For instance, the structure of the ZnF UBP domain from isopeptidase T shows the extended C-terminus of ubiquitin entering a deep tunnel-like cavity, with the final carboxylate group making essential contacts. nih.gov It is conceivable that a peptide fragment like ubiquitin(59-74) could act as a competitive inhibitor for certain DUBs by occupying the binding channel for the C-terminal tail, although this remains a hypothesis pending experimental validation.

Table 2: Major Classes of Deubiquitinating Enzymes (DUBs)

| DUB Class | Catalytic Mechanism | General Function |

| USP (Ubiquitin-Specific Protease) | Cysteine Protease | Broad specificity; cleaves ubiquitin from a wide range of substrates. wikipedia.org |

| UCH (Ubiquitin C-terminal Hydrolase) | Cysteine Protease | Processes ubiquitin precursors and recycles small ubiquitin adducts. nih.gov |

| OTU (Ovarian Tumor Protease) | Cysteine Protease | Often show specificity for particular ubiquitin chain linkages. |

| MJD (Machado-Josephin Domain) | Cysteine Protease | Involved in protein quality control; some are linkage-specific. |

| JAMM/MPN+ | Zinc Metalloprotease | The only metalloprotease DUB family; often part of large protein complexes. biorxiv.org |

Interaction with Ubiquitin-Binding Domains (UBDs) and Other Protein Partners

Ubiquitin exerts its diverse signaling functions by being recognized by a plethora of proteins containing ubiquitin-binding domains (UBDs). nih.gov There are over 20 distinct families of UBDs that bind non-covalently to ubiquitin, decoding the information encrypted in the ubiquitin modification. nih.govnih.gov These interactions are typically weak, allowing for dynamic and reversible signaling events. wikipedia.org

Most well-characterized UBDs bind to structured surfaces on the globular domain of ubiquitin. nih.gov The most common interaction site is a hydrophobic patch centered around the Ile44 residue. wikipedia.org The Bovine Ubiquitin(59-74) region, in contrast, is part of the flexible and largely disordered C-terminal tail of the protein. As such, it is not expected to interact with the canonical UBDs that recognize the Ile44 patch.

However, the diversity of UBDs is vast, and some do interact with regions other than the canonical hydrophobic patch. nih.govwikipedia.org For example, the A20-like zinc finger (A20 Znf) UBD of the protein ZNF216 binds to a surface on ubiquitin centered on Aspartate 58, which is immediately adjacent to the 59-74 sequence. figshare.com This interaction notably leaves the Ile44 patch available for binding to other UBD-containing proteins, suggesting that ubiquitin can act as a scaffold to assemble multi-protein complexes. figshare.com This raises the possibility that the 59-74 region could be involved in secondary contacts with certain binding partners, although direct, high-affinity interactions with known UBDs have not been reported for this isolated peptide.

Characterization of Peptide-UBD Interface

A detailed characterization of a specific binding interface between the Bovine Ubiquitin(59-74) peptide and a UBD is not possible, as no such stable complex has been described in the reviewed literature. The peptide itself is a 16-amino-acid sequence (Tyr-Asn-Ile-Gln-Lys-Glu-Ser-Thr-Leu-His-Leu-Val-Leu-Arg-Leu-Arg) characterized by a mix of hydrophobic, polar, and charged residues. In the context of the full ubiquitin protein, this region does not adopt a stable secondary structure and exists as a flexible tail.

Any potential interaction with a protein partner would likely be transient and driven by electrostatic or hydrophobic contacts with a few key residues rather than binding to a pre-formed structural motif. The characterization of such a transient interface would require advanced techniques like NMR spectroscopy or computational modeling. Given the lack of a defined structure for the peptide alone, it represents an "intrinsically disordered region," a class of protein domains known to be involved in dynamic signaling events and protein-protein interactions.

Identification of Novel Bovine Ubiquitin(59-74) Binding Proteins

The identification of novel protein binding partners for a specific peptide is typically achieved through proteomic approaches. nih.gov Methods such as affinity purification coupled with mass spectrometry (AP-MS) are standard. tandfonline.com In such an experiment, a synthesized and tagged version of the Bovine Ubiquitin(59-74) peptide would be used as "bait" to capture interacting proteins from cell or tissue extracts. These captured proteins would then be identified by mass spectrometry.

A comprehensive search of scientific literature did not yield any studies that have performed such an experiment specifically with the Bovine Ubiquitin(59-74) peptide. Therefore, there is currently no experimentally verified list of novel binding proteins for this isolated fragment. Research has instead focused on identifying interactors of the full-length ubiquitin protein. nih.gov Identifying binding partners for the 59-74 peptide remains an open area for future investigation, which could reveal new functions or regulatory mechanisms related to the ubiquitin C-terminal tail.

Functional Roles and Biological Implications of Bovine Ubiquitin 59 74 in Model Systems

Modulation of Ubiquitination Dynamics and Pathways

There is no available research data detailing the specific effects of the Bovine ubiquitin(59-74) fragment on ubiquitination dynamics. The functions described here pertain to the complete ubiquitin protein.

Effects on Protein Ubiquitylation and Deubiquitylation Processes

The process of ubiquitylation involves a three-step enzymatic cascade (E1, E2, and E3 enzymes) that attaches ubiquitin to target proteins. frontiersin.orgffhdj.com This covalent modification is reversible through the action of deubiquitinating enzymes (DUBs). nih.gov The balance between ubiquitylation and deubiquitylation is crucial for cellular homeostasis. frontiersin.org There is no information on how the specific fragment Bovine ubiquitin(59-74) might influence these processes.

Role in Proteasomal Degradation Regulation (in vitro/cellular models)

Polyubiquitin (B1169507) chains, particularly those linked via the lysine (B10760008) 48 (K48) residue of ubiquitin, serve as a primary signal for targeting proteins to the 26S proteasome for degradation. ffhdj.com This system, known as the ubiquitin-proteasome system (UPS), is the main pathway for the turnover of most intracellular proteins, eliminating misfolded or damaged proteins. frontiersin.org While full-length bovine ubiquitin is integral to this, the role of the 59-74 fragment in regulating proteasomal degradation has not been documented.

Involvement in Non-Proteasomal Ubiquitin Functions (e.g., signaling)

Ubiquitination is not solely a signal for degradation. Different ubiquitin chain linkages have distinct, non-proteolytic functions. For example, K63-linked chains are involved in DNA repair, signal transduction, and endocytosis. ffhdj.com Monoubiquitination also plays a role in protein localization and trafficking. These signaling pathways are critical for cellular homeostasis and immune responses. frontiersin.org However, no studies have implicated the Bovine ubiquitin(59-74) fragment in these non-proteasomal signaling events.

Cellular Responses and Stress Pathway Involvement (pre-clinical models)

No pre-clinical studies on cell lines or animal models detailing the effects of the Bovine ubiquitin(59-74) fragment on cellular responses or stress pathways could be found. The information below relates to the broader functions of the ubiquitin system.

Impact on Cell Viability and Apoptosis (in cell lines)

The ubiquitin-proteasome system plays a complex role in regulating apoptosis (programmed cell death). It controls the levels of both pro- and anti-apoptotic proteins, thereby influencing a cell's decision to live or die. For instance, the degradation of tumor suppressor proteins like p53 is mediated by ubiquitination. Conversely, proteasome inhibitors can induce apoptosis in cancer cells, highlighting the system's therapeutic potential. There is no evidence to suggest that the Bovine ubiquitin(59-74) peptide has any impact on cell viability or apoptosis.

Influence on Inflammatory and Immune Responses (in vitro/animal models)

Ubiquitination is a key regulator of innate and adaptive immunity. frontiersin.org It is essential for signaling pathways downstream of immune receptors, such as Toll-like receptors (TLRs), and for activating transcription factors like NF-κB, which orchestrates inflammatory responses. The NLRP3 inflammasome, a protein complex that triggers the release of pro-inflammatory cytokines, is also regulated by ubiquitination. While the ubiquitin system is integral to inflammation, no studies have investigated the specific influence of the Bovine ubiquitin(59-74) fragment on these processes in in vitro or animal models.

Autophagy Pathway Crosstalk and Regulation

The ubiquitin (59-74) domain, by virtue of containing the K63 residue, is integral to the regulation of and crosstalk with the autophagy pathway. Autophagy is a major intracellular degradation system that sequesters cytoplasmic components, including large protein aggregates and damaged organelles, for breakdown in lysosomes. nih.govd-nb.info The crosstalk between the ubiquitin system and autophagy is multifaceted, with ubiquitin chains acting as a crucial signal to flag specific cargo for selective autophagic clearance. d-nb.info

K63-linked polyubiquitin chains, in particular, are assembled on substrates destined for autophagy. These chains are then recognized by autophagy receptors, such as p62/sequestosome-1, which acts as a bridge linking the ubiquitinated cargo to the core autophagic machinery. d-nb.info The ubiquitin-binding protein p62 can function as a molecular adaptor between the autophagic machinery and its substrates. nih.gov

Furthermore, ubiquitination directly regulates the activity of core autophagy-initiating protein complexes. d-nb.info For instance, the E3 ligase TRAF6 assembles K63-polyubiquitin chains on ULK1, a key kinase complex that initiates autophagosome formation, promoting its stabilization and function. d-nb.info The Beclin-1 complex, another critical component for the nucleation of the autophagosome, is also subject to regulation by ubiquitination, highlighting the pervasive influence of this modification on the autophagic process. nih.govdiva-portal.org In the context of mitochondrial quality control, a specialized form of autophagy called mitophagy, the E3 ligase Parkin ubiquitinates damaged mitochondria, a signal that is essential for their recognition and elimination by the autophagy-lysosome system. nih.gov This process is impeded in cells lacking essential autophagy genes like ATG5, even when Parkin is successfully recruited. nih.gov

Mechanistic Studies in In Vitro and Animal Models

The functional importance of ubiquitin and its specific linkages has been extensively studied in a variety of model systems, from simplified in vitro reactions to complex animal models. These studies have been instrumental in dissecting the molecular mechanisms underlying ubiquitin-mediated cellular regulation.

In vitro ubiquitination assays are fundamental for determining the types of ubiquitin linkages that can be generated by specific E2-E3 enzyme pairs. scholaris.ca These cell-free systems often use recombinant ubiquitin proteins, including mutants where specific lysine residues (such as K63) are changed to arginine to prevent chain formation at that site, allowing for the identification of other potential linkage sites. scholaris.ca

Cell culture models, such as human embryonic kidney (HEK293) cells, are widely used to study the cellular consequences of ubiquitination. scholaris.caplos.org For example, researchers use these cells to perform immunoprecipitation of tagged proteins to analyze their ubiquitination status and identify interacting partners, such as deubiquitinating enzymes (DUBs). plos.orgasm.org Studies in HepG2 cells have been used to dissect the requirements of ubiquitination for the degradation of viral proteins via the ER-associated degradation (ERAD) pathway. plos.org Animal models, including the fruit fly (Drosophila melanogaster) and mice, allow for the investigation of ubiquitin's role in a physiological context. For instance, studies in Drosophila have revealed that genetic reduction of the Usp9x gene, a deubiquitinase, can suppress seizures, a finding that has been correlated with mutations in the human USP9X gene in epilepsy patients. plos.org

Table 1: Examples of Model Systems Used in Ubiquitin Research

| Model System | Research Focus | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro Assays | Characterize ubiquitin linkage specificity of E2-E3 enzyme pairs. | Mass spectrometry methods are superior to mutant-based assays for identifying linkage types. | scholaris.ca |

| HEK293 Cells | Identify protein-protein interactions and ubiquitination status. | The deubiquitinase Usp7 interacts with viral proteins, modulating viral DNA replication. | asm.org |

| HepG2 Cells | Study the role of ubiquitin in ER-associated degradation (ERAD). | A novel ubiquitin-independent degradation pathway was identified for a Hepatitis B virus protein. | plos.org |

| Drosophila melanogaster | Investigate the genetic basis of neurological disorders. | Inhibition of the deubiquitinase Usp9x suppresses seizures in a Drosophila model of epilepsy. | plos.org |

| Mouse Models | Assess the efficacy of targeting ubiquitin-related pathways in vivo. | Bortezomib (B1684674), a proteasome inhibitor, showed poor efficacy in a mouse model of echinococcosis despite good in vitro activity. | escholarship.org |

Elucidation of Specific Signaling Cascades

The (59-74) domain of ubiquitin is central to its function as a versatile signaling molecule, primarily through the K63 residue. Different polyubiquitin chain linkages attached to a target protein result in distinct functional outcomes, creating a "ubiquitin code" that is read by other proteins in the cell. uniprot.org

K48-linked chains: These are the most common type of polyubiquitin chain and are strongly associated with targeting proteins for degradation by the 26S proteasome. uniprot.orgnih.gov

K63-linked chains: Formed via the lysine in the (59-74) region, these chains typically mediate non-proteolytic functions. uniprot.orgnih.gov They are crucial for DNA damage response, kinase activation, endocytosis, and autophagy. uniprot.orgnih.gov

Other linkages: Lys-6, Lys-11, Lys-29, and Lys-33 linked chains, as well as linear chains linked via the N-terminal methionine, are also involved in diverse processes such as DNA repair, cell-cycle regulation, and NF-κB signaling. uniprot.org

The signaling function of ubiquitin is further regulated by crosstalk with other post-translational modifications, notably phosphorylation. For example, during mitophagy, the kinase PINK1 phosphorylates ubiquitin at the Serine-65 residue. uniprot.org This phosphorylated ubiquitin then specifically recruits and activates the E3 ligase Parkin, amplifying the signal to clear damaged mitochondria. uniprot.org Similarly, signaling cascades such as the Toll-like receptor 4 (TLR4) pathway rely on the E1 and E2 ubiquitination enzymes to promote TLR4 endocytosis, a process that appears to be independent of the canonical TLR4 signaling adaptors but requires the TLR4 TIR domain. embopress.org

Table 2: Ubiquitin Linkages and Associated Signaling Functions

| Ubiquitin Linkage | Primary Cellular Function | Example Signaling Pathway | Reference(s) |

|---|---|---|---|

| K11-linked | ER-associated degradation (ERAD), cell-cycle regulation | Cell Cycle Control | uniprot.org |

| K48-linked | Proteasomal degradation | Protein Homeostasis | uniprot.orgnih.gov |

| K63-linked | DNA repair, kinase activation, autophagy, endocytosis | NF-κB Activation, Mitophagy | uniprot.orgnih.gov |

| Linear (M1)-linked | Cell signaling, inflammation | NF-κB Activation | uniprot.org |

| Phospho-Ub (Ser65) | Activation of Parkin E3 ligase | PINK1/Parkin-mediated Mitophagy | uniprot.org |

Assessment of Cellular Phenotypes

The functional integrity of ubiquitin-mediated pathways is critical for maintaining cellular homeostasis, and its dysregulation leads to a wide range of cellular phenotypes associated with human disease. Cellular phenotypes are the observable characteristics of a cell, which can be altered by changes in signaling networks and protein modifications. embopress.org

In neurodegenerative diseases, defects in ubiquitin-mediated protein quality control are a common theme. For example, in models of Parkinson's disease, mutations in GBA1 lead to lysosomal dysfunction, a phenotype that can be rescued by inhibiting the kinase LRRK2, indicating a functional crosstalk between these two proteins that converges on the lysosome. frontiersin.org Similarly, the accumulation of aggregated α-synuclein, a hallmark of Parkinson's, is influenced by its ubiquitination status. nih.gov In tauopathies, the clearance of pathogenic tau protein can be facilitated by antibodies that engage the ubiquitin E3 ligase TRIM21, leading to proteasomal degradation and improved neuronal function in mouse models. biorxiv.org

The response to cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress), also involves ubiquitin-dependent signaling that can determine cell fate. nih.gov The use of proteasome inhibitors like bortezomib in cancer cell lines induces ER stress and can trigger both apoptosis and autophagy, demonstrating how manipulating the ubiquitin-proteasome system can profoundly alter cellular phenotypes. nih.govescholarship.org Advanced techniques such as affinity purification mass spectrometry can be used to systematically map the interplay between protein modifications, interactions, and resulting cellular phenotypes, providing a powerful tool to link molecular events to cellular function. embopress.org

Table 3: Ubiquitination-Related Defects and Associated Cellular Phenotypes

| Defective Protein/Process | Model System | Observed Cellular Phenotype | Associated Disease Context | Reference(s) |

|---|---|---|---|---|

| GBA1 (allelic loss) | Human iPSC-derived neurons | Lysosomal dysfunction, accumulation of insoluble α-synuclein. | Parkinson's Disease | frontiersin.org |

| TRIM21 (E3 Ligase) | Mouse models, cell culture | Reduced clearance of intracellular tau protein aggregates. | Tauopathies (e.g., Alzheimer's) | biorxiv.org |

| Proteasome function (inhibited by Bortezomib) | Cancer cell lines | Induction of ER stress, apoptosis, and autophagy. | Cancer | nih.govescholarship.org |

| Usp9x (Deubiquitinase) | Drosophila, human patients | Increased neuronal excitability leading to seizures. | Epilepsy | plos.org |

| Parkin (E3 Ligase) / PINK1 (Kinase) | Cell culture | Impaired clearance of damaged mitochondria (mitophagy). | Parkinson's Disease | nih.gov |

Advanced Methodological Approaches for Bovine Ubiquitin 59 74 Research

Peptide Synthesis and Engineering Strategies

The ability to chemically synthesize and precisely engineer the bovine ubiquitin(59-74) peptide is fundamental to its detailed investigation. These strategies allow for the incorporation of specific labels, modifications, and probes that are essential for a wide range of biophysical and biochemical studies.

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for producing synthetic peptides like bovine ubiquitin(59-74). nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govpeptide.com The most prevalent strategy, Fmoc-based SPPS, utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group, while acid-labile groups protect reactive amino acid side chains. nih.govpeptide.comnih.gov This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protecting groups, making it ideal for synthesizing modified peptides. peptide.comnih.gov The process is automated and allows for the synthesis of peptides up to 50 amino acids in high purity. ethz.ch

For the creation of larger ubiquitin constructs or specifically modified full-length proteins, chemical ligation techniques are employed to join synthetic peptide fragments. ethz.chscispace.com Native Chemical Ligation (NCL) is a powerful method that involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. universiteitleiden.nlresearchgate.net Other innovative ligation strategies have been developed to expand the toolkit for ubiquitin synthesis. These include α-ketoacid-hydroxylamine (KAHA) ligation and potassium acyltrifluoroborate (KAT) ligation, which offer alternative chemoselective ways to connect peptide segments. ethz.ch These methods are crucial for assembling full-length ubiquitin chains and for introducing modifications at specific sites that are not easily accessible through recombinant expression alone. ethz.chrsc.org

Table 1: Key Synthesis and Ligation Techniques

| Technique | Description | Primary Application in Ubiquitin Research | References |

|---|---|---|---|

| Fmoc-based SPPS | Stepwise synthesis of peptides on a solid resin support using Fmoc for Nα-amino protection. | Synthesis of ubiquitin fragments like bovine ubiquitin(59-74) and incorporation of modified amino acids. | nih.govpeptide.comnih.govethz.ch |

| Native Chemical Ligation (NCL) | Chemoselective reaction between a peptide C-terminal thioester and an N-terminal cysteine to form a native peptide bond. | Assembly of full-length ubiquitin and ubiquitinated proteins from synthetic peptide fragments. | universiteitleiden.nlresearchgate.net |

| KAHA Ligation | Ligation of peptides using an α-ketoacid and a hydroxylamine (B1172632) functionality. | Synthesis of ubiquitin variants and chains, allowing for incorporation of unnatural amino acids. | ethz.ch |

| KAT Ligation | Chemoselective dimerization of ubiquitin monomers using a potassium acyltrifluoroborate adaptor. | Building specific ubiquitin oligomers. | ethz.ch |

Isotope labeling is an indispensable tool for studying the structure, dynamics, and interactions of bovine ubiquitin(59-74) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These techniques rely on the incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) into the peptide. nih.gov

For NMR studies, uniform labeling with ¹³C and/or ¹⁵N is a common strategy, achieved by expressing proteins in bacteria grown in minimal media containing ¹⁵NH₄Cl and/or [¹³C]-glucose as the sole nitrogen and carbon sources. nih.govunl.pt This approach enables the use of multidimensional NMR experiments to determine the three-dimensional structure of proteins like ubiquitin. To study larger systems, selective labeling or deuteration is employed to simplify complex spectra and reduce signal overlap. nih.govunl.pt For instance, specific amino acids can be isotopically labeled by providing labeled precursors in the growth medium. nih.gov

In mass spectrometry-based proteomics, stable isotope labeling is used for quantitative analysis. d-nb.infoacs.org For example, stable isotope-labeled peptides can be used as internal standards to accurately quantify the levels of specific peptides, like those derived from ubiquitin, in complex biological samples such as cerebrospinal fluid. d-nb.info

Table 2: Common Isotope Labeling Strategies

| Labeling Strategy | Isotopes Used | Purpose | Analytical Technique | References |

|---|---|---|---|---|

| Uniform Labeling | ¹³C, ¹⁵N | To make all carbon and/or nitrogen atoms NMR-active for structural studies. | NMR Spectroscopy | nih.govunl.pt |

| Selective Labeling | ¹³C, ¹⁵N | To label specific residue types to simplify spectra and probe specific sites. | NMR Spectroscopy | nih.gov |

| Deuteration | ²H | To simplify spectra and improve relaxation properties for studying large proteins. | NMR Spectroscopy | nih.govunl.pt |

| Quantitative Labeling | Stable Isotopes | To serve as internal standards for accurate quantification of peptides. | Mass Spectrometry | d-nb.infoacs.org |

The ability to introduce specific modifications and conjugate other molecules to the bovine ubiquitin(59-74) peptide is critical for functional studies. rsc.org Chemical synthesis methods like SPPS are particularly advantageous as they allow for the direct incorporation of unnatural amino acids, fluorescent probes, or biotin (B1667282) handles at virtually any position within the peptide sequence. universiteitleiden.nl

To create larger, site-specifically ubiquitinated proteins, which are invaluable for studying the downstream effects of this post-translational modification, various conjugation techniques are used. nih.govacs.org These methods aim to form a native isopeptide bond between the C-terminus of one ubiquitin molecule (or a fragment) and a lysine (B10760008) residue on a target protein. nih.govacs.org Enzymatic methods can be used, but they often have limitations regarding substrate specificity. rsc.org

Chemical approaches provide a powerful alternative. rsc.org For example, techniques have been developed to convert a cysteine residue into a dehydroalanine (B155165) (DHA) residue, which can then react with a thiol-containing molecule to form a stable conjugate. frontiersin.org Another advanced method uses asparaginyl endopeptidases (AEPs) for protein modification. acs.org This strategy involves genetically encoding a glycylglycine (B550881) moiety linked via an isopeptide bond to a specific lysine residue in a target protein, which then serves as a handle for AEP-mediated ligation of a ubiquitin molecule containing a C-terminal recognition motif. acs.org These sophisticated techniques are essential for building well-defined ubiquitinated substrates to dissect the complexities of ubiquitin signaling. rsc.orgnih.gov

Isotope Labeling for NMR and Mass Spectrometry Studies

Development of Biophysical and Biochemical Assays

To investigate the biological function and modulation of bovine ubiquitin(59-74), robust biophysical and biochemical assays are required. These assays are designed to screen for interacting partners and to measure the enzymatic activities related to ubiquitination and deubiquitination.

High-Throughput Screening (HTS) methods are essential for discovering molecules that can bind to or modulate the function of ubiquitin and its fragments. nih.govdrugtargetreview.com One innovative approach is the development of fluorescence-based competitive assays. d-nb.infowiley.com In this setup, a known peptide ligand labeled with a fluorescent probe is competed off its target (e.g., a ubiquitin chain) by unlabeled molecules from a screening library. wiley.comchemistryviews.org A decrease in the fluorescence signal indicates that a library compound has displaced the labeled peptide, identifying it as a potential binder. wiley.com This strategy is relatively simple, fast, and cost-effective for screening large libraries of compounds, including macrocyclic peptides. d-nb.infochemistryviews.org

Another powerful HTS method is the cell-based assay, which can identify modulators of E3 ubiquitin ligases. nih.gov These assays can be designed using a dual-luciferase reporter system where the degradation of a target protein, fused to a luciferase enzyme, is monitored. nih.gov A small molecule that inhibits the responsible E3 ligase would prevent the degradation of the fusion protein, leading to a measurable increase in luciferase activity. nih.gov Such cell-based systems are highly sensitive and provide a more physiologically relevant context for screening. nih.gov

Table 3: High-Throughput Screening Methodologies

| Assay Type | Principle | Application | Readout | References |

|---|---|---|---|---|

| Fluorescence-Based Competitive Assay | Unlabeled library compounds compete with a fluorescently labeled peptide for binding to a target ubiquitin chain. | Screening for peptides and small molecules that bind to ubiquitin chains. | Decrease in fluorescence signal. | d-nb.infowiley.comchemistryviews.org |

| Cell-Based Luciferase Reporter Assay | Inhibition of an E3 ligase prevents the degradation of a substrate-luciferase fusion protein. | Screening for small-molecule inhibitors of specific E3 ubiquitin ligases. | Increase in luciferase activity. | nih.gov |

In vitro assays are fundamental for characterizing the enzymatic processes of ubiquitination and deubiquitination. springernature.comnih.gov These assays typically utilize purified components of the ubiquitination machinery (E1, E2, and E3 enzymes) and a substrate, which can be a full-length protein or a specific peptide fragment like bovine ubiquitin(59-74). springernature.comrndsystems.comlife-science-alliance.org

A standard in vitro ubiquitination assay involves incubating the substrate with E1, E2, E3 enzymes, ubiquitin, and ATP. rndsystems.com The reaction products are then analyzed by SDS-PAGE and Western blotting. rndsystems.com The appearance of higher molecular weight bands corresponding to the ubiquitinated substrate confirms the reaction. rndsystems.com These assays can determine if a protein can be ubiquitinated, the type of ubiquitin chain formed (mono- or poly-ubiquitination), and the specific E2 and E3 enzymes involved. rndsystems.comlife-science-alliance.org

Deubiquitination assays measure the activity of deubiquitinating enzymes (DUBs), which cleave ubiquitin from substrates. nih.govwuxibiology.com A common method uses a ubiquitinated substrate, which can be a purified ubiquitin chain or a synthetic substrate like Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). nih.govnih.govrsc.orgsciengine.com In the case of Ub-AMC, cleavage by a DUB releases the fluorescent AMC molecule, providing a continuous and quantifiable measure of enzyme activity. nih.govrsc.org Alternatively, assays can monitor the disassembly of purified ubiquitin chains by DUBs, with the products visualized by SDS-PAGE. bmbreports.org These assays are crucial for identifying DUBs, characterizing their specificity, and screening for inhibitors. nih.govresearchgate.net

Table 4: In Vitro Ubiquitination and Deubiquitination Assays

| Assay | Components | Purpose | Detection Method | References |

|---|---|---|---|---|

| In Vitro Ubiquitination | Substrate (protein/peptide), E1, E2, E3, Ubiquitin, ATP | To determine if a substrate is ubiquitinated and characterize the enzymes involved. | SDS-PAGE, Western Blot | springernature.comrndsystems.comlife-science-alliance.org |

| In Vitro Deubiquitination (Ub-AMC) | DUB enzyme, Ub-AMC substrate | To measure DUB activity and screen for inhibitors. | Fluorescence spectroscopy | nih.govrsc.orgsciengine.com |

| In Vitro Deubiquitination (Chain Cleavage) | DUB enzyme, Purified ubiquitin chains | To analyze DUB specificity for different ubiquitin chain linkages. | SDS-PAGE, Western Blot | nih.govbmbreports.org |

High-Throughput Screening for Bovine Ubiquitin(59-74) Modulators

Advanced Imaging and Localization Studies (e.g., fluorescence microscopy)

While direct experimental studies employing advanced imaging and localization techniques specifically on the isolated Bovine ubiquitin(59-74) peptide fragment are not extensively documented in publicly available research, the principles and methodologies are well-established in the broader fields of peptide and protein research. The strategies used to visualize full-length ubiquitin and other peptides in cellular environments provide a clear framework for how Bovine ubiquitin(59-74) could be studied. These methods are critical for understanding the subcellular trafficking, potential interaction partners, and sites of accumulation of such peptides.

The primary approach involves the use of fluorescence microscopy, a powerful tool that allows for the visualization of molecules within fixed or living cells. springernature.comnih.gov For a peptide like Bovine ubiquitin(59-74), this would typically be achieved by attaching a fluorescent molecule, or fluorophore, to the peptide sequence. xtalks.comcreative-peptides.com The choice of fluorophore is critical and depends on factors like brightness, photostability, and minimal interference with the peptide's biological activity. biocompare.com

Direct Labeling and Confocal Microscopy

The most direct method for visualizing a peptide is to conjugate it with a fluorescent dye. xtalks.com Synthetic peptides like Bovine ubiquitin(59-74) can be labeled during or after synthesis at specific sites, such as the N-terminus or the side chain of an amino acid like lysine. biocompare.comformulationbio.com Once the fluorescently-labeled peptide is introduced to cells, its location and movement can be tracked in real-time using techniques like confocal laser scanning microscopy. springernature.commdpi.com This technique provides high-resolution optical images by using a pinhole to eliminate out-of-focus light, allowing for the creation of sharp, detailed 3D reconstructions of the peptide's distribution within the cell. nih.gov This approach could reveal whether the peptide enters the cell, its rate of uptake, and its final subcellular destination (e.g., cytoplasm, nucleus, or specific organelles). creative-peptides.com

Advanced Complementation Assays

More sophisticated methods, known as fluorescence complementation assays, are used to study interactions in living cells. wikipedia.orgresearchgate.net These techniques are particularly powerful for investigating the molecular context in which a peptide or protein functions.

Bimolecular Fluorescence Complementation (BiFC): This technique is used to visualize protein-protein interactions directly in living cells. nih.govbio-protocol.orgmdpi.com In a hypothetical application for Bovine ubiquitin(59-74), the peptide would be fused to one non-fluorescent fragment of a fluorescent protein (e.g., the N-terminal half of Venus, a yellow fluorescent protein). bio-protocol.orgazurebiosystems.com A suspected interacting protein would be fused to the complementary non-fluorescent fragment (the C-terminal half of Venus). If the peptide and its partner protein interact, they bring the two fragments of the fluorescent protein close enough to reconstitute its structure and restore fluorescence. wikipedia.org This fluorescence can then be imaged, revealing the precise subcellular location of the interaction.

Ubiquitin-Mediated Fluorescence Complementation (UbFC): This is a specialized version of BiFC developed to visualize the conjugation of ubiquitin or ubiquitin-like modifiers to substrate proteins. researchgate.netnih.govpnas.orgpnas.org In this assay, one fragment of a fluorescent protein is fused to ubiquitin, and the complementary fragment is fused to a substrate protein. researchgate.netnih.gov Covalent attachment of the ubiquitin to its target brings the fragments together, generating a fluorescent signal. pnas.orgpnas.org While designed for the full ubiquitin protein, this principle could be adapted to study how a fragment like Bovine ubiquitin(59-74) might interact with or interfere with the ubiquitination machinery.

These advanced imaging methodologies offer powerful, albeit currently hypothetical, avenues for elucidating the cellular behavior of the Bovine ubiquitin(59-74) fragment.

Data Table: Potential Advanced Imaging Methodologies for Bovine Ubiquitin(59-74)

| Methodology | Principle | Potential Application for Bovine ubiquitin(59-74) | Information Gained | Key Components |

| Direct Labeling with Confocal Microscopy | A synthetic peptide is covalently linked to a fluorophore. Its movement and location are tracked in cells using high-resolution microscopy. springernature.comnih.gov | Synthesize Bovine ubiquitin(59-74) with a fluorescent dye (e.g., FITC, Cy3) and introduce it to live cells. | Subcellular localization, internalization pathways, and dynamics of the peptide itself. | Fluorescently-labeled Bovine ubiquitin(59-74), Confocal Microscope. |

| Bimolecular Fluorescence Complementation (BiFC) | Two proteins of interest are fused to separate, non-fluorescent fragments of a fluorescent protein. Interaction brings the fragments together, reconstituting fluorescence. wikipedia.orgbio-protocol.org | Fuse Bovine ubiquitin(59-74) to one fluorescent fragment and a potential binding partner to the complementary fragment. | Identification and subcellular location of proteins that interact with the peptide fragment. | Bovine ubiquitin(59-74)-Fragment1 fusion, Partner-Fragment2 fusion. |

| Ubiquitin-Mediated Fluorescence Complementation (UbFC) | A substrate protein and ubiquitin are fused to complementary, non-fluorescent fragments. Conjugation of ubiquitin to the substrate restores fluorescence. researchgate.netpnas.org | Investigate if the peptide fragment interferes with or participates in specific ubiquitination events by observing changes in the UbFC signal for a known substrate-enzyme pair. | Indirect assessment of the fragment's role in modulating protein ubiquitination pathways. | Ubiquitin-Fragment1 fusion, Substrate-Fragment2 fusion, E1/E2/E3 enzymes. |

Future Research Directions and Uncharted Territories in Bovine Ubiquitin 59 74 Studies

Exploration of Bovine Ubiquitin(59-74) as a Modular Scaffold for Biological Probes

The unique biochemical properties of ubiquitin, such as its high stability across a wide pH range and resistance to proteolytic degradation, make it an attractive scaffold for developing novel biological tools. The fragment bovine ubiquitin(59-74) could potentially inherit some of these favorable characteristics, making it a candidate for a modular scaffold in the design of biological probes.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying starting points for the development of inhibitors and chemical probes for proteins within the ubiquitin system. frontiersin.orgnih.gov This approach utilizes small chemical libraries to efficiently explore the chemical space of a target protein. frontiersin.orgnih.gov The bovine ubiquitin(59-74) peptide could serve as a foundational structure, or scaffold, to which various chemical moieties or "fragments" are attached. This would allow for the creation of a diverse library of probes to investigate protein-protein interactions and enzyme activities within the ubiquitin-proteasome system.

One promising avenue is the development of activity-based probes (ABPs). For instance, covalent fragments, such as those with chloroacetamide or cyanamide (B42294) warheads, have been successfully used to target cysteine residues in ubiquitin-related enzymes. researchgate.net By conjugating such reactive groups to the bovine ubiquitin(59-74) scaffold, it may be possible to create probes that specifically target and covalently modify enzymes involved in ubiquitin signaling, such as deubiquitinases (DUBs). This could lead to the identification of new inhibitors or the characterization of enzyme active sites.

Furthermore, the ubiquitin scaffold itself has been explored for generating molecules with new binding properties. By introducing mutations or modifications to the bovine ubiquitin(59-74) sequence, researchers could engineer novel binding specificities. These engineered fragments could then be used as probes to study specific protein interactions or to target particular cellular pathways. The development of such probes would be invaluable for dissecting the complex regulatory networks governed by ubiquitin.

Discovery of Cryptic Functions and Non-Canonical Interactions of Ubiquitin Fragments

The traditional view of ubiquitination centers on the covalent attachment of the full-length 76-amino acid protein to lysine (B10760008) residues of target proteins. nih.govresearchgate.net However, a growing body of evidence points to the existence of non-canonical ubiquitination, which involves modifications on other amino acid residues like serine, threonine, and cysteine, as well as non-protein substrates such as lipids and sugars. nih.govnih.gov This expanded "ubiquitin code" suggests that our understanding of ubiquitin signaling is far from complete and that ubiquitin fragments themselves may possess previously unknown, or "cryptic," functions.

Research into non-canonical ubiquitin chains has revealed their involvement in a wide array of cellular processes beyond the well-established role of K48-linked chains in proteasomal degradation. biologists.comsyr.edu For example, K63-linked chains are known to be involved in DNA repair and immune signaling pathways. frontiersin.org The discovery of branched ubiquitin chains, such as K11/K48 and K48/K63, has further highlighted the complexity of ubiquitin signaling and their roles in processes like mitosis and protein quality control. nih.gov

It is plausible that fragments like bovine ubiquitin(59-74) could participate in or modulate these non-canonical interactions. These fragments might act as competitors for ubiquitin binding domains (UBDs), thereby influencing the downstream signaling cascade. Alternatively, they could possess intrinsic signaling capabilities, interacting with cellular components in a manner independent of the full-length ubiquitin protein. The study of how these fragments interact with "reader" proteins that decode the ubiquitin signal is a critical area for future investigation. nih.gov

Furthermore, the phenomenon of non-canonical ubiquitination on non-lysine residues opens up the possibility that ubiquitin fragments could be generated through proteolytic cleavage at sites other than the C-terminus of ubiquitin. biologists.com Investigating the generation and cellular roles of such fragments, including bovine ubiquitin(59-74), could unveil novel regulatory mechanisms.

Development of Predictive Models for Ubiquitin Peptide Activity

The increasing complexity of the ubiquitin system necessitates the development of computational tools to predict the activity of ubiquitin peptides and their derivatives. Machine learning and deep learning models are becoming increasingly powerful in predicting various aspects of protein and peptide function, from ubiquitination sites to bioactivity. nih.govwiley.comnih.gov

Predictive models for ubiquitin protein function are being developed using advanced machine learning techniques. nih.gov These models can achieve high accuracy in identifying ubiquitination sites by analyzing protein sequence data. nih.govresearchgate.net Similar approaches could be adapted to predict the potential biological activities of ubiquitin fragments like bovine ubiquitin(59-74). By training models on datasets of known bioactive peptides, it may be possible to predict whether a given ubiquitin fragment will exhibit specific functions, such as antimicrobial activity or the ability to modulate enzyme function. researchgate.net

Several computational methods are available for predicting peptide bioactivity. These include approaches based on amino acid composition, physicochemical properties, and sequence motifs. mdpi.comnih.gov For instance, the UniDL4BioPep architecture leverages protein language models to streamline the development of custom prediction models for bioactive peptides. nih.gov Such tools could be invaluable for screening virtual libraries of modified bovine ubiquitin(59-74) peptides to identify candidates with desired activities before undertaking expensive and time-consuming experimental validation.

Molecular modeling techniques, such as homology modeling and molecular docking, can provide insights into the three-dimensional structures of peptides and their interactions with biological targets. mdpi.com These methods can be used to predict how modifications to the bovine ubiquitin(59-74) sequence might affect its conformation and binding affinity for specific proteins. The integration of artificial intelligence with molecular modeling, as exemplified by tools like AlphaFold, is further enhancing the accuracy of peptide structure and function prediction. mdpi.com

Table 1: Computational Approaches for Predicting Peptide Bioactivity

| Method | Description | Potential Application for Bovine Ubiquitin(59-74) |

|---|---|---|

| Machine Learning | Algorithms trained on known data to predict outcomes for new data. nih.govwiley.com | Predict potential bioactivities (e.g., enzyme inhibition, protein-protein interaction modulation). |

| Deep Learning | A subset of machine learning using neural networks with many layers. nih.gov | Develop sophisticated models for predicting specific functions based on sequence and structural features. |

| Molecular Modeling | Computer-based techniques to model the structure and behavior of molecules. mdpi.com | Predict the 3D structure and its interaction with target proteins. |

| Virtual Screening | Computational technique to search libraries of small molecules to identify those most likely to bind to a drug target. mdpi.com | Screen modified versions of the peptide for potential therapeutic or probe applications. |

Systems-Level Analysis of Bovine Ubiquitin(59-74) in Cellular Networks

To fully understand the potential roles of bovine ubiquitin(59-74), it is crucial to move beyond studying its interactions with individual molecules and instead analyze its effects at a systems level. This involves investigating how this peptide influences complex cellular networks and pathways.

Proteomics-based approaches are powerful tools for identifying the cellular interactors of proteins and for unraveling ubiquitin-regulated signaling networks. acs.orghubrecht.eu By using bovine ubiquitin(59-74) as bait in affinity purification-mass spectrometry (AP-MS) experiments, researchers could identify the proteins and protein complexes that it binds to within the cell. This could reveal its involvement in various cellular processes, such as protein transport, metabolism, or signal transduction. acs.org

A systems-level analysis would also involve examining how the presence of bovine ubiquitin(59-74) alters the global ubiquitination landscape of the cell. Quantitative proteomics techniques can be used to measure changes in the levels of ubiquitination on thousands of proteins simultaneously. nih.gov This could uncover whether the fragment competes with full-length ubiquitin for E3 ligases or DUBs, or if it influences the formation of specific ubiquitin chain linkages.

Furthermore, integrating data from proteomics with other "omics" approaches, such as genomics and transcriptomics, can provide a more comprehensive picture of the peptide's function. For example, changes in gene expression following treatment with bovine ubiquitin(59-74) could point to the signaling pathways it modulates. Bioinformatic tools can then be used to construct interaction networks and identify key nodes and pathways that are affected. acs.org

Understanding the role of ubiquitin fragments in the context of cellular networks is a significant challenge, but one that holds the promise of revealing new layers of regulation within the ubiquitin system. Such studies could ultimately lead to the identification of novel therapeutic targets and the development of new strategies for treating diseases in which ubiquitin signaling is dysregulated.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Bovine ubiquitin(59-74) |

| Ubiquitin |

| Chloroacetamide |

Q & A

Q. How can researchers investigate the role of Bovine ubiquitin(59-74) in hypoxia-inducible factor (HIF-1α) signaling pathways?

- Methodological Answer : Perform co-immunoprecipitation (Co-IP) to identify ubiquitin(59-74)-binding partners under hypoxic conditions. Use CRISPR-Cas9-edited cell lines to knockout ubiquitin residues and assess HIF-1α stabilization via Western blot . Integrate RNA-seq to profile downstream targets (e.g., VEGF) .

Key Notes for Methodological Rigor

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and adhere to NIH preclinical reporting guidelines .

- Advanced Toolkits : Leverage covalent Ub probes and pan-specific antibodies to dissect ubiquitin chain topology .